molecular formula C18H19N3O5S B4078883 1-[(3-nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine

1-[(3-nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine

Cat. No. B4078883
M. Wt: 389.4 g/mol
InChI Key: XJAXSHZBMCNOSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves nucleophilic substitution reactions, where different sulfonyl chlorides react with piperazine or its derivatives under controlled conditions. For example, the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives through the connection reaction of 1,3,4-thiadiazol with N-substituted piperazine highlights the methodological approach towards similar compounds (Wu Qi, 2014). These processes often require optimization of solvent, acid acceptor, and reaction temperature to achieve high yields.

Molecular Structure Analysis

The molecular structure of compounds like 1-[(3-nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine can be elucidated using techniques such as NMR, IR, and X-ray crystallography. Studies have demonstrated the crystal structure of related piperazine derivatives, showcasing the molecular conformations and configurations (C. S. A. Kumar et al., 2007). These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which influences its chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitutions, sulfonation, and interactions with other organic compounds. These reactions are influenced by the presence of functional groups in the molecule, such as the sulfonyl and nitro groups, which can participate in electrophilic and nucleophilic reactions, respectively. The ability to form inclusion complexes with other molecules, as observed in studies of similar compounds, is also a notable chemical property (Yongbin Zhang et al., 2014).

Future Directions

Future research could focus on synthesizing “1-[(3-nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine” and studying its properties and potential applications. Given the wide range of biological activities exhibited by piperazine derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

1-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c22-18(13-15-5-2-1-3-6-15)19-9-11-20(12-10-19)27(25,26)17-8-4-7-16(14-17)21(23)24/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAXSHZBMCNOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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